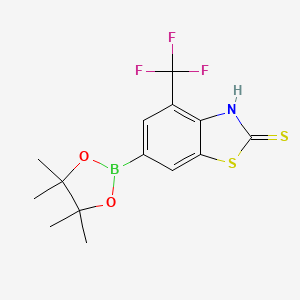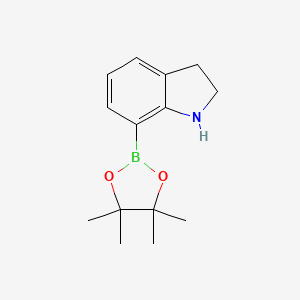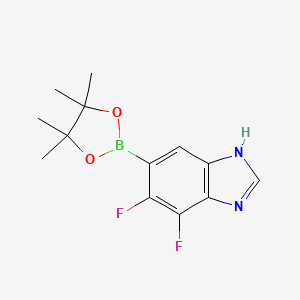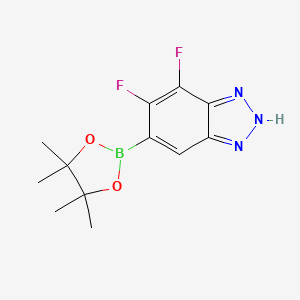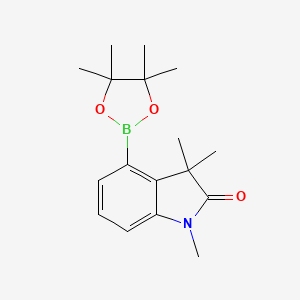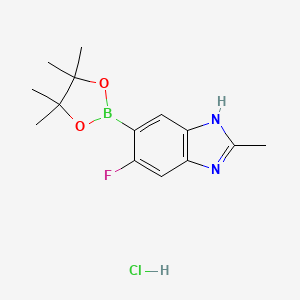
5-Fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety attached to the benzodiazole core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole hydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached via a Suzuki-Miyaura coupling reaction using a boronic acid or boronate ester and a suitable palladium catalyst.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Functionalized benzodiazole derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a fluorescent probe due to its benzodiazole core, which exhibits strong fluorescence properties. It can be used to label biomolecules and study their interactions in living cells.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. The presence of the fluorine atom and the benzodiazole core makes it a candidate for the development of new drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, while the benzodiazole core facilitates its incorporation into biological systems. The dioxaborolane moiety can participate in boron-mediated reactions, further expanding its range of biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzodiazole: Lacks the dioxaborolane moiety, resulting in different chemical properties and applications.
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole: Lacks the fluorine atom, affecting its binding affinity and biological activity.
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole: Lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness
5-Fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole hydrochloride is unique due to the combination of the fluorine atom, methyl group, and dioxaborolane moiety. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications in research and industry.
Properties
IUPAC Name |
5-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFN2O2.ClH/c1-8-17-11-6-9(10(16)7-12(11)18-8)15-19-13(2,3)14(4,5)20-15;/h6-7H,1-5H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAURTJAGGITRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N=C(N3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
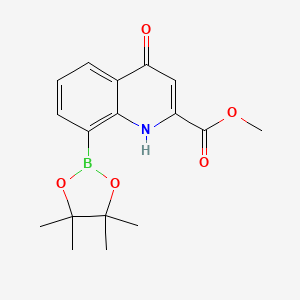
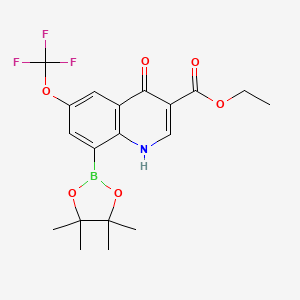
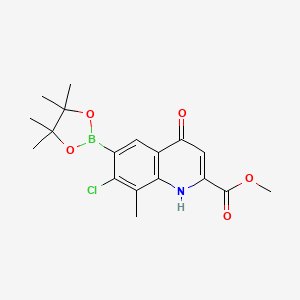
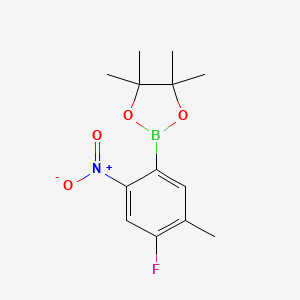
![1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956678.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine](/img/structure/B7956681.png)
![5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine](/img/structure/B7956684.png)
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B7956686.png)
